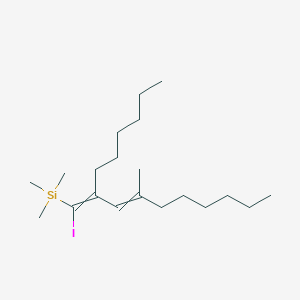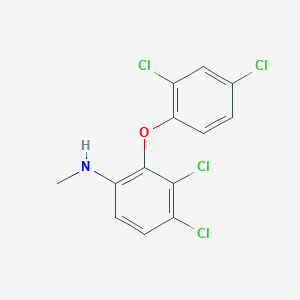![molecular formula C20H18N2S B14206257 Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- CAS No. 780756-12-9](/img/structure/B14206257.png)
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a pyrimidine ring substituted with a thioether group linked to a bis(3-methylphenyl)ethenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- typically involves the reaction of 2-chloropyrimidine with 2,2-bis(3-methylphenyl)ethenylthiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thioetherized pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological macromolecules. The pyrimidine ring can also participate in hydrogen bonding and π-π stacking interactions with nucleic acids and proteins, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine, 2-[[2,2-bis(4-methoxyphenyl)ethenyl]thio]-: Similar structure but with methoxy groups instead of methyl groups.
Pyrimidine, 2-[[2,2-bis(4-methylphenyl)ethenyl]thio]-: Similar structure but with methyl groups at different positions.
Uniqueness
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the thioether group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
780756-12-9 |
|---|---|
Molekularformel |
C20H18N2S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-[2,2-bis(3-methylphenyl)ethenylsulfanyl]pyrimidine |
InChI |
InChI=1S/C20H18N2S/c1-15-6-3-8-17(12-15)19(18-9-4-7-16(2)13-18)14-23-20-21-10-5-11-22-20/h3-14H,1-2H3 |
InChI-Schlüssel |
FWKYUPUPNPVIKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=CSC2=NC=CC=N2)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


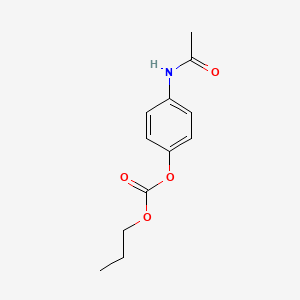



![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
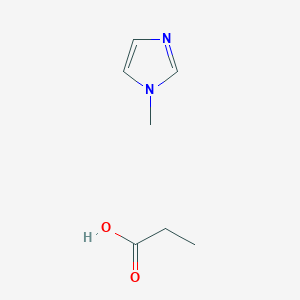
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
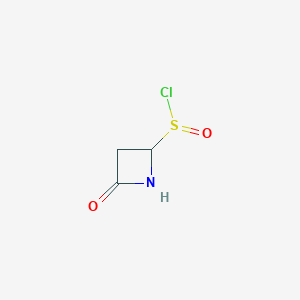
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
